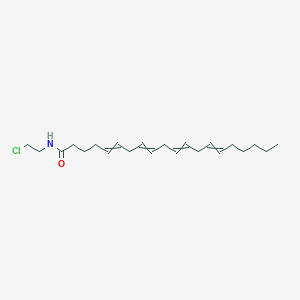
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is a synthetic compound known for its role as a selective agonist of the cannabinoid receptor 1 (CB1). It is structurally related to arachidonic acid and is used in various biochemical and pharmacological studies due to its ability to interact with cannabinoid receptors .
準備方法
The synthesis of N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide involves the condensation of arachidonic acid with 2-chloroethanamine. The carboxyl group of arachidonic acid is first activated using isobutyl chloroformate in the presence of triethylamine. This intermediate is then reacted with 2-chloroethanamine to form the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and 2-chloroethanamine.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is widely used in scientific research due to its ability to selectively activate cannabinoid receptor 1 (CB1). Some of its applications include:
Neuropharmacology: Studying the effects of CB1 activation on neural pathways and neurotransmitter release.
Cancer Research: Investigating its role in modulating cancer cell proliferation and apoptosis, particularly in breast cancer cells.
Immunology: Exploring its effects on immune cell function and inflammation.
Metabolic Studies: Assessing its impact on glucose homeostasis and metabolic pathways.
作用機序
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1). Upon binding to CB1, it modulates various intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels . These actions result in altered neurotransmitter release, modulation of immune responses, and changes in cellular metabolism.
類似化合物との比較
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is unique due to its selective affinity for cannabinoid receptor 1 (CB1) over cannabinoid receptor 2 (CB2). Similar compounds include:
Anandamide (N-arachidonoylethanolamine): An endogenous ligand for cannabinoid receptors with a broader range of receptor interactions.
2-Arachidonoylglycerol (2-AG): Another endogenous cannabinoid with similar receptor affinities but different metabolic pathways.
N-oleoylethanolamine (OEA): A fatty acid ethanolamide with distinct physiological effects, including appetite regulation and anti-inflammatory properties.
This compound stands out due to its synthetic origin and specific receptor selectivity, making it a valuable tool in cannabinoid research.
特性
分子式 |
C22H36ClNO |
|---|---|
分子量 |
366.0 g/mol |
IUPAC名 |
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25) |
InChIキー |
SCJNCDSAIRBRIA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrobromide](/img/structure/B10793734.png)
![(R)-10-Methyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793745.png)
![(R)-5,6,6a,7-Tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B10793751.png)
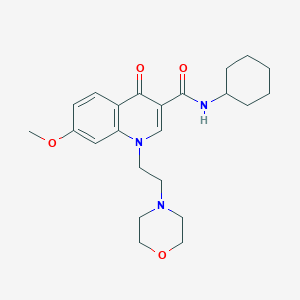
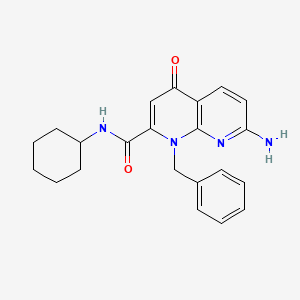
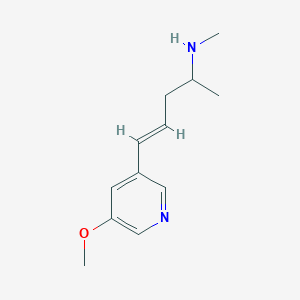
![5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B10793775.png)
![5-benzyl-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B10793778.png)
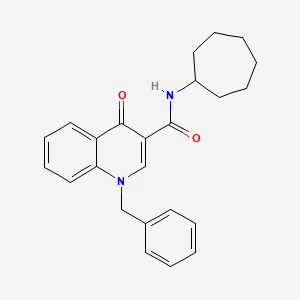
![N-[(6S,14R)-13-methyl-13-azapentacyclo[12.3.1.05,17.07,16.010,15]octadeca-1(17),2,4,7(16),8,10(15)-hexaen-6-yl]acetamide](/img/structure/B10793790.png)
![(6S,14R)-6,13-dimethyl-13-azapentacyclo[12.3.1.05,17.07,16.010,15]octadeca-1(17),2,4,7(16),8,10(15)-hexaen-6-ol](/img/structure/B10793795.png)
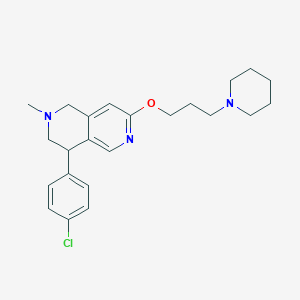
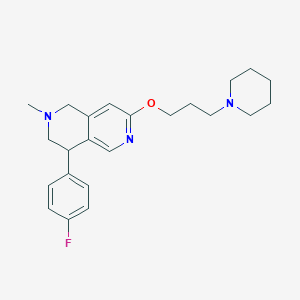
![8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one](/img/structure/B10793824.png)
